
3-(2-(Dimethylamino)ethyl)-5-methyl-5-phenylhydantoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Dimethylamino)ethyl)-5-methyl-5-phenylhydantoin is a chemical compound that belongs to the class of hydantoins. Hydantoins are heterocyclic organic compounds that have a wide range of applications in medicinal chemistry, particularly as anticonvulsants. This specific compound is characterized by the presence of a dimethylaminoethyl group, a methyl group, and a phenyl group attached to the hydantoin ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Dimethylamino)ethyl)-5-methyl-5-phenylhydantoin typically involves the reaction of 5-methyl-5-phenylhydantoin with 2-(dimethylamino)ethyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(Dimethylamino)ethyl)-5-methyl-5-phenylhydantoin undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dimethylaminoethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted hydantoins.
Applications De Recherche Scientifique
3-(2-(Dimethylamino)ethyl)-5-methyl-5-phenylhydantoin has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticonvulsant and antimicrobial properties.
Medicine: Investigated for its potential use in the treatment of neurological disorders such as epilepsy.
Industry: Used in the development of new materials and as a precursor for the synthesis of other hydantoin derivatives.
Mécanisme D'action
The mechanism of action of 3-(2-(Dimethylamino)ethyl)-5-methyl-5-phenylhydantoin involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by modulating the activity of ion channels in the nervous system, particularly sodium and calcium channels. This modulation helps to stabilize neuronal membranes and prevent the excessive firing of neurons, which is characteristic of seizures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenytoin: Another hydantoin derivative used as an anticonvulsant.
Ethotoin: Similar structure with different substituents on the hydantoin ring.
Mephenytoin: A methylated derivative of phenytoin.
Uniqueness
3-(2-(Dimethylamino)ethyl)-5-methyl-5-phenylhydantoin is unique due to the presence of the dimethylaminoethyl group, which imparts distinct pharmacological properties. This structural feature differentiates it from other hydantoin derivatives and contributes to its specific mechanism of action and potential therapeutic applications.
Propriétés
Numéro CAS |
92327-27-0 |
|---|---|
Formule moléculaire |
C14H19N3O2 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
3-[2-(dimethylamino)ethyl]-5-methyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C14H19N3O2/c1-14(11-7-5-4-6-8-11)12(18)17(13(19)15-14)10-9-16(2)3/h4-8H,9-10H2,1-3H3,(H,15,19) |
Clé InChI |
XALCXRCOURFGKL-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)N(C(=O)N1)CCN(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



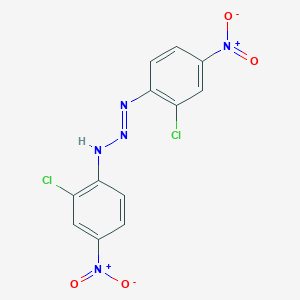
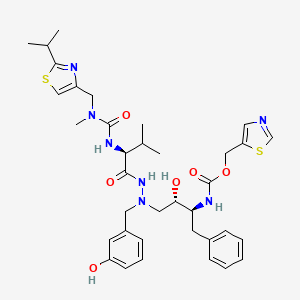


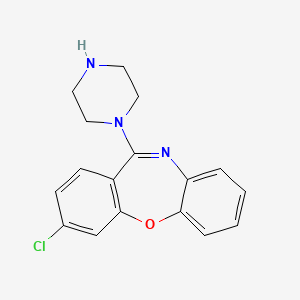
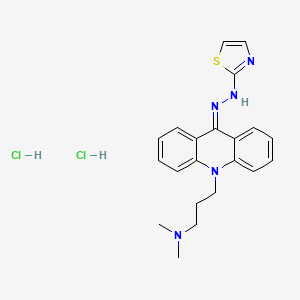
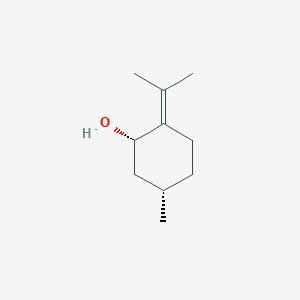
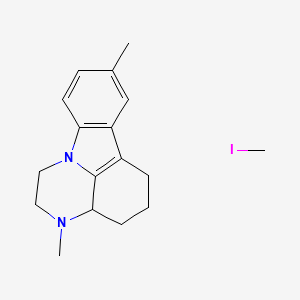
![(6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12741598.png)




